N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide
CAS No.: 921914-67-2
Cat. No.: VC7736759
Molecular Formula: C21H26N2O4S
Molecular Weight: 402.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921914-67-2 |
|---|---|
| Molecular Formula | C21H26N2O4S |
| Molecular Weight | 402.51 |
| IUPAC Name | N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C21H26N2O4S/c1-5-11-23-18-13-16(9-10-19(18)27-14-21(3,4)20(23)24)22-28(25,26)17-8-6-7-15(2)12-17/h6-10,12-13,22H,5,11,14H2,1-4H3 |
| Standard InChI Key | JPBMNWBQATVFPJ-UHFFFAOYSA-N |
| SMILES | CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C)OCC(C1=O)(C)C |
Introduction
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound belonging to the sulfonamide class, which is known for its diverse pharmacological properties. This compound combines a tetrahydrobenzo[b] oxazepine ring with a sulfonamide group, contributing to its unique chemical behavior and potential biological applications.
Synthesis
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. These steps may include the formation of the benzoxazepine ring followed by sulfonation to introduce the sulfonamide group. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Biological Activities and Potential Applications
While specific biological activities of this compound are not widely documented, related compounds in the sulfonamide and oxazepine classes have shown potential in various therapeutic areas:
-
Antimicrobial Activity: Sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of folic acid synthesis in bacteria.
-
Anti-inflammatory Effects: Some oxazepine derivatives have been studied for their anti-inflammatory properties, potentially modulating cytokine production.
-
Anticancer Activity: Preliminary studies on related compounds suggest potential cytotoxic effects against cancer cell lines.
Research Findings and Future Directions
Given the limited specific data on N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)-3-methylbenzenesulfonamide, further research is needed to fully explore its biological mechanisms and therapeutic applications. This could involve in vitro and in vivo studies to assess its efficacy and safety.
Note:
The specific compound "N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)-3-methylbenzenesulfonamide" does not appear to have detailed information available in the provided search results. The content above is based on related compounds and general knowledge of sulfonamides and oxazepines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume